REACTION_CXSMILES
|
CC(C)([O-])C.[K+].[OH:7][NH:8][C:9](=O)[CH3:10].F[C:13]1[C:20]([I:21])=[C:19]([CH3:22])[CH:18]=[CH:17]C=1C#N.C[N:24](C=O)C>>[I:21][C:20]1[C:13]2[O:7][N:8]=[C:9]([NH2:24])[C:10]=2[CH:17]=[CH:18][C:19]=1[CH3:22] |f:0.1|
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Name
|
|
Quantity
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2.2 g
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Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
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Name
|
|
Quantity
|
1.44 g
|
Type
|
reactant
|
Smiles
|
ONC(C)=O
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Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C#N)C=CC(=C1I)C
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Name
|
|
Quantity
|
0.29 g
|
Type
|
reactant
|
Smiles
|
ONC(C)=O
|
Name
|
|
Quantity
|
0.45 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The resulting white suspension was stirred at room temperature for 30 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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the mixture was stirred at room temperature for 6 hours
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Duration
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6 h
|
Type
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STIRRING
|
Details
|
the mixture was stirred at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
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CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure and water and ethyl acetate
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Type
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ADDITION
|
Details
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were added
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Type
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CUSTOM
|
Details
|
The organic layer was separated
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Type
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EXTRACTION
|
Details
|
the aqueous phase was extracted with further ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
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Type
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CUSTOM
|
Details
|
dried
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Type
|
CUSTOM
|
Details
|
(MgSO4) and evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography (9:1 hexanes/ethyl acetate to ethyl acetate)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
IC1=C(C=CC=2C(=NOC21)N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.79 g | |
YIELD: PERCENTYIELD | 81% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |